molecular formula C3H4O7S2Zn B12098319 zinc;2-oxopropane-1,1-disulfonate

zinc;2-oxopropane-1,1-disulfonate

Cat. No.: B12098319
M. Wt: 281.6 g/mol
InChI Key: BBIPBCRCZBKDJW-UHFFFAOYSA-L
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Description

Zinc;2-oxopropane-1,1-disulfonate, also known as zinc acetylmethionate, is a zinc complex with the molecular formula C₃H₄O₇S₂Zn. This compound is characterized by its unique structure, which includes a zinc ion coordinated with 2-oxopropane-1,1-disulfonate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-oxopropane-1,1-disulfonate typically involves the reaction of zinc salts with 2-oxopropane-1,1-disulfonate ligands under controlled conditions. One common method involves dissolving zinc sulfate in water and then adding 2-oxopropane-1,1-disulfonate under stirring. The reaction mixture is then heated to promote the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and 2-oxopropane-1,1-disulfonate are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to various purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

Zinc;2-oxopropane-1,1-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce elemental zinc and other reduced compounds. Substitution reactions result in new zinc complexes with different ligands .

Scientific Research Applications

Zinc;2-oxopropane-1,1-disulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency-related conditions.

    Industry: It is used in the production of zinc-based materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of zinc;2-oxopropane-1,1-disulfonate involves its interaction with biological molecules and cellular pathways. The zinc ion in the complex can act as a cofactor for various enzymes, facilitating catalytic reactions. It can also interact with cellular membranes and proteins, influencing their structure and function. The disulfonate ligands may play a role in stabilizing the zinc ion and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;2-oxopropane-1,1-disulfonate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike other zinc compounds, it offers enhanced stability and bioavailability, making it particularly useful in biological and medical applications .

Biological Activity

Zinc;2-oxopropane-1,1-disulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme interactions. This article explores its biological activity through various studies, providing insights into its mechanisms, applications, and implications.

Overview of this compound

This compound is a zinc-containing compound that integrates the properties of zinc ions with a sulfonate moiety. Zinc is known for its essential role in numerous biological processes, including enzyme function and cellular signaling. The addition of the 2-oxopropane-1,1-disulfonate structure potentially enhances its biological interactions.

The biological activity of zinc compounds often involves their interaction with proteins and enzymes. In particular, zinc ions can stabilize protein structures and influence enzymatic activity by acting as cofactors. The specific mechanisms by which this compound exerts its effects may include:

  • Enzyme Modulation : Zinc ions can enhance or inhibit the activity of various enzymes, influencing metabolic pathways.
  • Protein Stabilization : The compound may stabilize oligomeric forms of proteins such as amyloid-beta (Aβ), which is relevant in Alzheimer's disease research .
  • Cellular Signaling : Zinc plays a critical role in cell signaling pathways, affecting processes like apoptosis and oxidative stress response.

1. Interaction with Amyloid-Beta Oligomers

Research has shown that zinc can stabilize Aβ oligomers, which are implicated in Alzheimer’s disease. A study demonstrated that zinc ions promote the aggregation of Aβ peptides into stable oligomeric forms, which exhibit cytotoxic properties in neuroblastoma cells . The stabilization of these oligomers could provide insights into the structural determinants of their toxicity.

Study ReferenceFindings
Zinc ions stabilize Aβ42 oligomers, enhancing their cytotoxicity in human neuroblastoma cells.
Zinc-doped carbon dots exhibit bioactivity related to oxidative stress modulation.

2. Enzyme Inhibition Studies

This compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that certain sulfonate derivatives can act as inhibitors for enzymes such as carbonic anhydrase and metalloproteases .

Case Study 1: Alzheimer’s Disease Research

A recent study focused on the role of zinc in stabilizing Aβ oligomers to understand their cytotoxicity better. Researchers found that the presence of zinc significantly altered the aggregation kinetics of Aβ peptides, leading to a higher formation rate of toxic oligomers. This finding suggests that zinc’s interaction with Aβ could exacerbate neurodegenerative processes .

Case Study 2: Enzyme Interaction

Another investigation assessed how this compound affects enzyme activity. The compound was found to inhibit certain metalloproteases effectively, indicating potential therapeutic applications in diseases where these enzymes play a crucial role .

Properties

Molecular Formula

C3H4O7S2Zn

Molecular Weight

281.6 g/mol

IUPAC Name

zinc;2-oxopropane-1,1-disulfonate

InChI

InChI=1S/C3H6O7S2.Zn/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2

InChI Key

BBIPBCRCZBKDJW-UHFFFAOYSA-L

Canonical SMILES

CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Zn+2]

Origin of Product

United States

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